4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carbonitrile
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Overview
Description
6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with an ethyl group, a tetrahydroisoquinoline moiety, and a carbonitrile group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs) which are powerful strategies in organic synthesis for generating molecular diversity and complexity. These reactions improve atom economy, selectivity, and yield of the product . One common approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green and sustainable chemistry are often applied, utilizing efficient and recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like sodium borohydride (NaBH₄). Reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(I) iodide (CuI) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce tetrahydroquinoline derivatives .
Scientific Research Applications
6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
Quinoline: A heterocyclic aromatic organic compound with a wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar biological properties.
Uniqueness
6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydroisoquinoline moiety and the carbonitrile group enhances its potential for diverse biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H19N3 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethylquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H19N3/c1-2-15-7-8-20-19(11-15)21(18(12-22)13-23-20)24-10-9-16-5-3-4-6-17(16)14-24/h3-8,11,13H,2,9-10,14H2,1H3 |
InChI Key |
UZAVPMNBSXJTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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